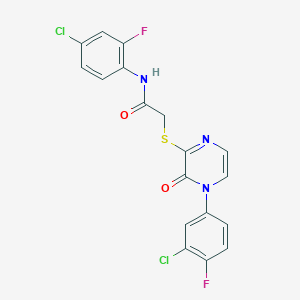

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide: is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes both chloro and fluoro substituents on aromatic rings, as well as a dihydropyrazinone core, making it a subject of interest for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Dihydropyrazinone Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone ring.

Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce chloro and fluoro groups onto the aromatic rings. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.

Thioacetamide Linkage Formation: The final step involves the coupling of the dihydropyrazinone core with a thioacetamide moiety, typically using thiolating agents and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone core, potentially converting them to alcohols.

Substitution: The aromatic rings with chloro and fluoro substituents can participate in

Activité Biologique

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

- Chloro and Fluoro Substituents : These halogen atoms are known to influence the lipophilicity and biological interactions of the compound.

- Dihydropyrazinyl Moiety : This part of the molecule is associated with various pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) provides a standardized protocol for such evaluations.

Table 1: Anticancer Activity Summary

| Cell Line | Growth Percent (%) | Sensitivity Level |

|---|---|---|

| RPMI-8226 (Leukemia) | 92.48 | Low |

| CCRF-CEM (Leukemia) | 92.77 | Low |

| K-562 (Leukemia) | 92.90 | Low |

| SF-539 (CNS) | 92.74 | Low |

| Average Growth | 104.68 | - |

The results indicate that while the compound exhibits some level of activity, it primarily leads to minimal inhibition of cell growth across various cancer types, suggesting a need for further optimization to enhance potency .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : There is potential for the compound to trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting modifications that enhance biological activity:

- Synthesis and Evaluation : A series of analogs were synthesized to explore structure–activity relationships (SAR). Modifications at the dihydropyrazinyl position showed varying levels of anticancer activity, with some derivatives exhibiting improved potency against specific cancer cell lines .

- Comparative Studies : Comparative analyses with other known anticancer agents revealed that while this compound has lower efficacy, it may serve as a lead compound for further development through structural optimization.

Propriétés

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F2N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-13(21)12(20)8-11/h1-8H,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYQSRZIJKJERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.